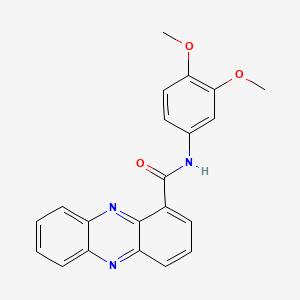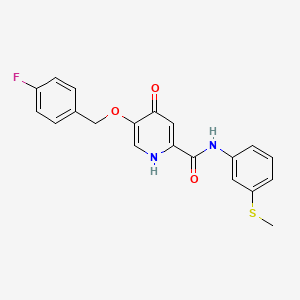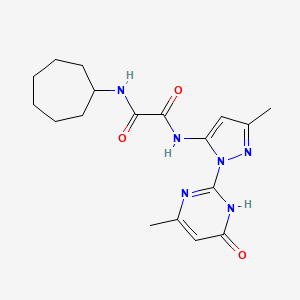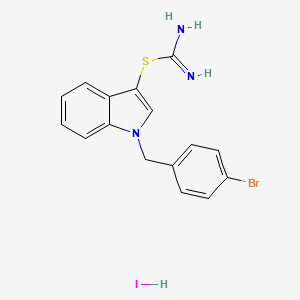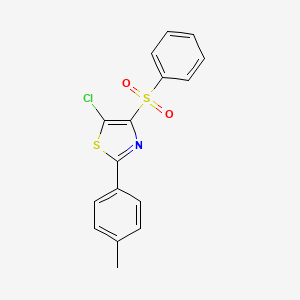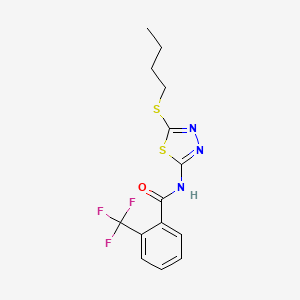![molecular formula C21H16ClN3O2S B2965847 2-(4-chlorophenoxy)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide CAS No. 863594-38-1](/img/structure/B2965847.png)
2-(4-chlorophenoxy)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “2-(4-chlorophenoxy)-N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)acetamide” is a complex organic molecule. It contains several functional groups including a chlorophenoxy group, a thiazolopyridine group, and an acetamide group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the chlorophenoxy group could be introduced via a nucleophilic substitution reaction . The thiazolopyridine group could be synthesized via a multi-step process involving condensation and cyclization reactions . The acetamide group could be introduced via acylation .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several heterocyclic rings and functional groups. The presence of nitrogen, sulfur, and chlorine atoms would likely result in a polar molecule with several potential sites for hydrogen bonding .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. For example, the chlorophenoxy group could undergo further nucleophilic substitution reactions. The thiazolopyridine ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its polarity and potential for hydrogen bonding could influence its solubility in different solvents. Its stability could be influenced by the presence of the heterocyclic rings .Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Applications
Compounds with thiazolidine, thiazole, and acetamide groups have been extensively studied for their potential antibacterial and antifungal properties. For instance, studies on various derivatives of thiazolidines and acetamides have demonstrated moderate to good activity against both gram-positive and gram-negative bacteria, including Staphylococcus aureus and Escherichia coli (Desai et al., 2008), (Juddhawala et al., 2011). Additionally, thiazolidinone derivatives have shown promising antibacterial and antifungal effects in vitro, suggesting their potential as leads for the development of new antimicrobial agents (Kumar et al., 2012).
Anticancer Activity
Research into compounds containing thiazole and acetamide functionalities has also shown potential in the field of cancer therapy. For example, new derivatives of benzothiazoles linked to various heterocyclic rings have been synthesized and evaluated for their antitumor activity against a range of human tumor cell lines. These studies have revealed some compounds with considerable anticancer activity, highlighting the therapeutic potential of these chemical structures (Yurttaş et al., 2015).
Antioxidant and Antiproliferative Studies
Thiazole derivatives have also been explored for their antioxidant properties, with some compounds showing promising results in in vitro studies. These investigations have highlighted the potential of thiazole-based compounds as antioxidants, which could be beneficial in various therapeutic applications, including the prevention and treatment of diseases associated with oxidative stress (Hossan, 2020). Furthermore, novel pyridine linked thiazole derivatives have exhibited significant antiproliferative activity against cancer cell lines, suggesting their potential as anticancer agents (Alqahtani et al., 2020).
Molecular Docking and Structural Analysis
Molecular docking studies have been utilized to understand the binding interactions of these compounds with various biological targets, providing insights into their mechanism of action and potential therapeutic applications. For example, research on benzothiazolinone acetamide analogs has included spectroscopic studies, quantum mechanical studies, and molecular docking to evaluate their interaction with biological targets and their efficiency in photovoltaic applications (Mary et al., 2020).
Mecanismo De Acción
Safety and Hazards
The safety and hazards associated with this compound would depend on its specific properties and uses. For example, if it’s a drug, its safety profile would be determined through preclinical and clinical testing. If it’s a chemical reagent, its hazards would be determined by its reactivity and potential for toxicity .
Direcciones Futuras
The future directions for research on this compound would depend on its intended uses. For example, if it’s a drug, future research could focus on optimizing its pharmacological properties or exploring new therapeutic applications. If it’s a chemical reagent, future research could focus on developing new reactions or improving existing ones .
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-methyl-5-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16ClN3O2S/c1-13-4-5-14(20-25-17-3-2-10-23-21(17)28-20)11-18(13)24-19(26)12-27-16-8-6-15(22)7-9-16/h2-11H,12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUPBKTCTZPMGRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=C(S2)N=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


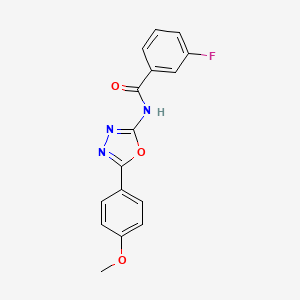
![5-(Furan-2-yl(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2965768.png)

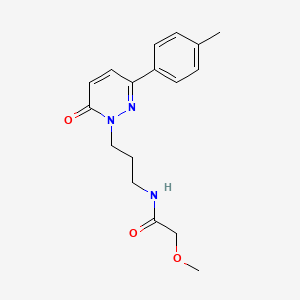
![4-acetyl-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)benzamide hydrochloride](/img/structure/B2965775.png)
![(Z)-4-(N-butyl-N-methylsulfamoyl)-N-(4-chloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2965776.png)
